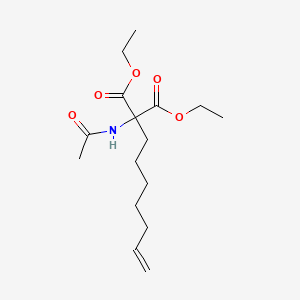

Diethyl acetamido(hept-6-en-1-yl)propanedioate

Description

Properties

CAS No. |

924309-92-2 |

|---|---|

Molecular Formula |

C16H27NO5 |

Molecular Weight |

313.39 g/mol |

IUPAC Name |

diethyl 2-acetamido-2-hept-6-enylpropanedioate |

InChI |

InChI=1S/C16H27NO5/c1-5-8-9-10-11-12-16(17-13(4)18,14(19)21-6-2)15(20)22-7-3/h5H,1,6-12H2,2-4H3,(H,17,18) |

InChI Key |

JCBHTNVWHPRKCO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(CCCCCC=C)(C(=O)OCC)NC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthesis via Nucleophilic Substitution of Halide Intermediates

Overview:

This method involves the initial synthesis of a halogenated precursor, typically a bromo or chloro derivative, followed by nucleophilic substitution with diethyl acetamidomalonate, leveraging base catalysis.

Step 1: Preparation of the Halide Intermediate

The hept-6-en-1-yl halide is synthesized through a Wittig or olefin metathesis reaction, or via halogenation of the corresponding alcohol or alkene precursor. For example, the use of phosphorus reagents (e.g., PPh₃) with appropriate halogen sources (Br₂ or Cl₂) can yield the halide.Step 2: Nucleophilic Substitution

The halide reacts with diethyl acetamidomalonate in the presence of a strong base such as cesium carbonate or potassium carbonate. The reaction is typically conducted in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature or slightly elevated temperatures (~50°C).

R–X + (EtO)₂C–CO–NH–CH₃ → R–CH₂–CO–NH–CH₃ + X⁻

- Step 3: Purification

The product is purified via column chromatography or recrystallization, often using silica gel and appropriate solvent systems (e.g., dichloromethane/methanol).

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| 1 | Halogenation of alkene | 70-85% | Using PPh₃/Br₂ or NBS with radical initiators |

| 2 | Nucleophilic substitution with diethyl acetamidomalonate | 60-75% | In DMF, room temperature to 50°C |

| 3 | Purification | - | Column chromatography or recrystallization |

Coupling via Suzuki-Miyaura Cross-Coupling

Overview:

This approach employs a halogenated precursor coupled with a boronic acid derivative to introduce the hept-6-en-1-yl chain, followed by amidation.

Step 1: Synthesis of Halogenated Intermediate

Similar to the previous method, a halogenated alkene or aromatic precursor is prepared.Step 2: Suzuki Coupling

The halide is coupled with a suitable boronic acid (e.g., hept-6-en-1-ylboronic acid) using a palladium catalyst (Pd(PPh₃)₄ or Pd(dppf)Cl₂) in a basic aqueous-organic solvent mixture (e.g., ethanol/water) under reflux conditions.

Ar–X + R–B(OH)₂ → Ar–R + X– + B(OH)₃

- Step 3: Amidation

The coupled product undergoes amidation with acetamide derivatives under dehydrating conditions or using coupling agents such as DCC or EDC, forming the acetamido group.

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| 1 | Halogenation | 70-85% | Via radical halogenation or halogenation reagents |

| 2 | Suzuki coupling with Pd catalyst | 65-80% | Reflux in ethanol/water |

| 3 | Amidation with acetamide | 50-70% | Using DCC or EDC |

Direct Amidation of Ester Precursors

Overview:

Starting from diethyl malonate derivatives, the synthesis involves amidation with acetamide, followed by chain elongation via alkylation.

Step 1: Preparation of Diethyl Malonate Derivative

Diethyl malonate is alkylated with a suitable hept-6-en-1-yl halide in the presence of sodium hydride or potassium tert-butoxide in dry solvents like THF or DMF.Step 2: Amidation with Acetamide

The ester undergoes transesterification or amidation under basic conditions (e.g., sodium ethoxide) to form the acetamido derivative.Step 3: Chain Elongation and Functionalization

Further modifications, such as selective deprotection and substitution, introduce the terminal alkene functionality at the desired position.

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| 1 | Alkylation with hept-6-en-1-yl halide | 60-75% | In dry THF, at 0°C to room temperature |

| 2 | Amidation with acetamide | 55-70% | Using sodium ethoxide in ethanol |

| 3 | Functionalization | Variable | Confirmed via NMR and MS |

Oxidative and Reductive Transformations

Overview:

In some cases, the synthesis involves oxidation of alcohol intermediates or reduction of precursor esters to achieve the target structure.

Oxidation:

Alcohol groups are oxidized to aldehydes or acids using reagents like PCC or Swern oxidation.Reduction:

Nitro or ketone intermediates are reduced using catalytic hydrogenation or metal hydrides to form the desired amide or alkyl chain.

Notes:

These steps are typically auxiliary, used to modify functional groups after initial chain assembly.

Summary of Key Data

| Method | Main Reagents | Typical Yield | Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic substitution | Halides + diethyl acetamidomalonate | 60-75% | Straightforward, high specificity | Requires halide synthesis |

| Suzuki-Miyaura coupling | Halogenated precursor + boronic acid | 65-80% | High versatility, functional group tolerance | Catalyst sensitivity |

| Direct amidation | Malonate derivatives + alkyl halides | 55-70% | Efficient for chain elongation | Multiple steps needed |

| Oxidation/Reduction | Functional group modifications | Variable | Fine-tuning structure | Additional purification |

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-acetamido-2-hept-6-enyl-propanedioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The acetamido group can undergo nucleophilic substitution reactions to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like amines or thiols are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Diethyl 2-acetamido-2-hept-6-enyl-propanedioate is utilized in various scientific research fields, including:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of diethyl 2-acetamido-2-hept-6-enyl-propanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido group can form hydrogen bonds with active sites, while the hept-6-enyl chain provides hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

- Diethyl 2-acetamido-2-hexyl-propanedioate

- Diethyl 2-acetamido-2-pentyl-propanedioate

- Diethyl 2-acetamido-2-butyl-propanedioate

Uniqueness

Diethyl 2-acetamido-2-hept-6-enyl-propanedioate is unique due to its hept-6-enyl chain, which provides distinct chemical and physical properties compared to its shorter-chain analogs. This uniqueness makes it valuable in specific applications where longer hydrophobic chains are required .

Biological Activity

Diethyl acetamido(hept-6-en-1-yl)propanedioate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to consolidate available research findings regarding its biological activity, including its mechanisms of action, efficacy against various biological targets, and safety profiles.

Chemical Structure and Properties

Diethyl acetamido(hept-6-en-1-yl)propanedioate features an acetamido group, which is known to enhance the biological activity of compounds by improving their solubility and bioavailability. The compound's structure allows for potential interactions with various biological targets, making it a candidate for further pharmacological evaluations.

Case Studies

-

Anticancer Activity :

- A study evaluated the cytotoxic effects of several acetamido derivatives on different cancer cell lines. The results indicated that compounds with structural similarities to diethyl acetamido(hept-6-en-1-yl)propanedioate exhibited IC50 values in the low micromolar range against breast cancer cell lines, suggesting promising anticancer properties .

-

Antimicrobial Efficacy :

- In a comparative study, derivatives similar to diethyl acetamido(hept-6-en-1-yl)propanedioate were tested against Gram-positive and Gram-negative bacteria. The results showed that some derivatives had minimum inhibitory concentrations (MICs) in the range of 10–50 µg/mL, indicating moderate antimicrobial activity .

- Toxicity Profiles :

Data Table: Biological Activity Summary

The biological activity of diethyl acetamido(hept-6-en-1-yl)propanedioate can be attributed to several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation and survival.

- Cell Membrane Interaction : The acetamido group may facilitate better membrane permeability, enhancing cellular uptake and efficacy.

Q & A

Basic Research Questions

Q. How is Diethyl acetamido(hept-6-en-1-yl)propanedioate synthesized, and what are the critical parameters to control during the reaction?

- Methodology : The synthesis typically involves a multi-step reaction starting with diethyl malonate derivatives. The acetamido group can be introduced via nucleophilic substitution or condensation reactions, while the hept-6-en-1-yl substituent may be added through alkylation using allylic bromides or Grignard reagents. Key parameters include:

- Temperature control : Exothermic reactions (e.g., alkylation) require slow reagent addition and cooling to prevent side reactions.

- Catalyst selection : Use of Lewis acids (e.g., ZnCl₂) or bases (e.g., NaH) to enhance reaction efficiency.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) to isolate the product .

Q. What spectroscopic techniques are most effective for characterizing Diethyl acetamido(hept-6-en-1-yl)propanedioate?

- Methodology :

- NMR spectroscopy : ¹H NMR identifies protons on the acetamido group (δ ~2.0 ppm for CH₃) and the hept-6-en-1-yl chain (δ ~5.3 ppm for alkene protons). ¹³C NMR confirms carbonyl groups (δ ~165–170 ppm).

- IR spectroscopy : Stretching vibrations for ester C=O (~1740 cm⁻¹) and amide N-H (~3300 cm⁻¹).

- Mass spectrometry : High-resolution ESI-MS provides molecular ion peaks and fragmentation patterns to verify the structure .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in Diethyl acetamido(hept-6-en-1-yl)propanedioate derivatives?

- Methodology :

- Data collection : Use synchrotron radiation or Mo-Kα sources for high-resolution data.

- Structure refinement : Employ SHELXL for small-molecule refinement, leveraging restraints for flexible alkyl chains and anisotropic displacement parameters for heavy atoms.

- Validation : Apply the IUCr's checkCIF tool to assess geometric outliers (e.g., bond lengths, angles) and verify hydrogen bonding networks .

Q. How do steric and electronic effects of the hept-6-en-1-yl group influence reactivity in Michael addition reactions?

- Methodology :

- Experimental design : Compare reaction kinetics of the compound with analogs lacking the alkene moiety. Use UV-Vis or NMR to monitor enolate formation.

- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) to analyze frontier molecular orbitals (HOMO/LUMO) and predict regioselectivity.

- Steric maps : Generate Hirshfeld surfaces to visualize steric hindrance from the hept-6-en-1-yl group .

Q. When crystallographic data and NMR analysis provide conflicting stereochemical assignments, how should researchers resolve discrepancies?

- Methodology :

- Cross-validation : Use NOESY NMR to detect spatial proximity of protons (e.g., alkene geometry).

- Computational docking : Align proposed stereoisomers with crystallographic electron density maps using programs like Coot or Olex2.

- Alternative techniques : Circular dichroism (CD) to confirm chiral centers or vibrational circular dichroism (VCD) for non-crystalline samples .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.